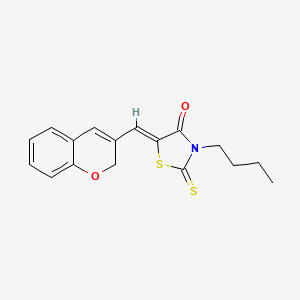
(5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an aniline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one typically involves the condensation of an aniline derivative with a thiazole precursor. One common method includes the reaction of 2-aminothiazole with pyridine-3-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and substituted aniline or pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
作用機序
The mechanism of action of (5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In cancer cells, it inhibits key enzymes involved in cell proliferation, thereby inducing apoptosis.
類似化合物との比較
Similar Compounds
- (2E,5Z)-3-cyclohexyl-2-(phenylimino)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, (5Z)-2-anilino-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one stands out due to its unique combination of aniline and pyridine moieties attached to the thiazole ring. This structural arrangement provides distinct electronic and steric properties, enhancing its reactivity and biological activity.
特性
CAS番号 |
331653-96-4 |
|---|---|
分子式 |
C15H11N3OS |
分子量 |
281.3 g/mol |
IUPAC名 |
(5Z)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)20-15(18-14)17-12-6-2-1-3-7-12/h1-10H,(H,17,18,19)/b13-9- |
InChIキー |
VWVWQJURZYZUEM-LCYFTJDESA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2 |
正規SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
溶解性 |
2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12165202.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12165209.png)
![5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12165212.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165213.png)
![6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12165215.png)
![N-(3-chlorophenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12165225.png)
![prop-2-en-1-yl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165226.png)

![2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12165237.png)

![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12165243.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12165254.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12165261.png)
![2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine](/img/structure/B12165264.png)
